Bromo-PEG7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-PEG7-amine is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of Bromo-PEG7-amine involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process ensures high purity and yield of the final product. The compound is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG7-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or carboxylic acids.
Coupling Reactions: The amine group can participate in coupling reactions with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and carboxylic acids. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Coupling Reactions: Reagents such as N-hydroxysuccinimide (NHS) esters or carbodiimides are used to activate carboxylic acids for coupling with the amine group.
Major Products Formed
The major products formed from these reactions include various PEG derivatives with different functional groups, which can be used for further chemical modifications or as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Bromo-PEG7-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins.
Biology: It is used in bioconjugation and PEGylation reactions to modify biomolecules and improve their solubility and stability.
Medicine: PROTACs synthesized using this compound are being investigated as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
Bromo-PEG7-amine exerts its effects by acting as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
- Bromo-PEG4-amine
- Bromo-PEG6-amine
- Bromo-PEG8-amine
Uniqueness
Bromo-PEG7-amine is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker length for the synthesis of PROTACs. This makes it particularly suitable for applications where precise control over the distance between the ligands is required .
Biological Activity
Bromo-PEG7-amine is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, thus offering a novel approach to treating diseases, particularly cancers. The biological activity of this compound is primarily associated with its role in enhancing the efficacy and specificity of PROTACs.
This compound is characterized by its hydrophilic PEG chain, which improves solubility and bioavailability. The structure includes a bromo group that facilitates the conjugation with various ligands, allowing for the selective targeting of proteins. Its molecular formula is C14H30BrN1O7, and it typically appears as a white to off-white solid.
This compound functions as a linker that connects E3 ligase ligands to target proteins. This connection is crucial for the formation of a ternary complex necessary for the ubiquitination and subsequent degradation of the target protein by the proteasome. The effectiveness of this compound in PROTAC development is attributed to:
- Improved Targeting : By optimizing the spatial arrangement between the E3 ligase and target protein, this compound enhances the specificity of degradation.
- Increased Solubility : The PEG moiety increases solubility, facilitating better pharmacokinetic profiles.
- Reduced Off-target Effects : The precise targeting reduces potential side effects associated with conventional small molecule inhibitors.
Efficacy in Research Studies
Research has demonstrated that compounds utilizing this compound as a linker show significant promise in various biological contexts:
- Cancer Treatment : Studies indicate that PROTACs synthesized with this compound exhibit potent anti-cancer activity by degrading oncogenic proteins such as mutant BRAF (V600E) and others involved in tumorigenesis .
- Drug Resistance Mitigation : The use of this linker has been shown to overcome drug resistance mechanisms often encountered with traditional therapies, enhancing the therapeutic index of cancer treatments .
- Broad Applicability : Beyond oncology, this compound has potential applications in other areas such as immunology and infectious diseases, where targeted degradation of specific proteins can modulate disease pathways effectively .
Case Study 1: Targeting Mutant BRAF
A study conducted by researchers at the University of Toronto utilized this compound to create PROTACs targeting mutant BRAF (V600E). These PROTACs demonstrated superior specificity and reduced drug resistance compared to non-PROTAC controls, highlighting their potential for treating resistant cancer forms .
Case Study 2: ALK Inhibitors
Research from Sichuan University reported on a PROTAC utilizing this compound that effectively targeted ALK mutations associated with non-small cell lung cancer (NSCLC). This compound showed enhanced efficacy against resistant ALK variants by promoting degradation rather than inhibition alone .
Comparative Analysis of Linkers in PROTAC Development
The following table summarizes key characteristics of various linkers used in PROTAC synthesis, including this compound:
Linker Type | Length (Atoms) | Solubility | Targeting Efficiency | Drug Resistance Mitigation |
---|---|---|---|---|
This compound | 14 | High | High | Yes |
Alkyl Linker | Variable | Moderate | Moderate | Limited |
Flexible Linker | Variable | High | Moderate | Yes |
Properties
Molecular Formula |
C16H34BrNO7 |
---|---|
Molecular Weight |
432.35 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C16H34BrNO7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-16,18H2 |
InChI Key |
RLEFVPCXTNOXJK-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.